molecular formula C₂₂H₁₅D₄FN₄O₂ B1155529 De-5-fluoro 4-Fluorochidamide-d4

De-5-fluoro 4-Fluorochidamide-d4

Cat. No.: B1155529
M. Wt: 394.43
Attention: For research use only. Not for human or veterinary use.
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Description

De-5-fluoro 4-Fluorochidamide-d4 is a deuterated analog of its non-deuterated counterpart, designed to enhance metabolic stability and pharmacokinetic properties for analytical and molecular research applications. The compound features deuterium atoms at four positions, replacing hydrogen to reduce susceptibility to enzymatic degradation, a common strategy in medicinal chemistry to prolong drug half-life . It is marketed as a high-purity reference standard by CymitQuimica, with a price of €5,796 for 25 mg, reflecting its specialized use in isotope-labeled studies .

Properties

Molecular Formula

C₂₂H₁₅D₄FN₄O₂

Molecular Weight

394.43

Synonyms

N-(2-Amino-4-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propenyl]amino]methyl]benzamide-d4;  (E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between De-5-fluoro 4-Fluorochidamide-d4 and structurally or functionally related compounds:

Compound Key Features Applications Pharmacokinetic/Stability Data
This compound Deuterated at four positions; fluorinated backbone (likely pyrimidine/pyridine). Analytical standards, isotope tracing, metabolic studies. Enhanced metabolic stability due to deuterium substitution .
5-Fluoro-2′-deoxyuridine (FdUrd) Fluorinated pyrimidine nucleoside analog. Anticancer therapy (hepatic arterial infusion). High hepatic extraction ratio (0.69–0.92); systemic levels 25% of venous infusion .
4-Chloro-5-fluoro-2-methylpyridine Chloro-fluoro-pyridine derivative. Intermediate in drug synthesis; material science. No direct data, but halogenation enhances reactivity .
Compound 10 () Difluoromethoxy-methylated nucleoside with multiple protecting groups. Antiviral or anticancer research (structural analog of nucleosides). Complex synthesis; stability under acidic conditions .

Key Differentiators

Deuterium vs. Hydrogen Substitution: Unlike non-deuterated fluorinated compounds (e.g., FdUrd), this compound exhibits reduced metabolic clearance due to the kinetic isotope effect, making it valuable for long-term tracer studies .

Hepatic Extraction Efficiency: FdUrd demonstrates a hepatic extraction ratio of 0.69–0.92, whereas fluorouracil (5-FU) has a lower ratio (0.22–0.45) . While this compound’s extraction data are unavailable, its deuterated structure likely mitigates rapid hepatic clearance compared to non-deuterated analogs.

Synthetic Complexity : Compounds like Compound 10 () require multi-step syntheses with protective groups (e.g., 4-methoxyphenyl diphenylmethyl), whereas deuterated compounds like this compound prioritize isotopic purity and stability .

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